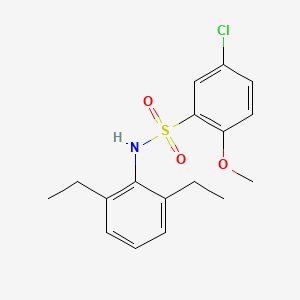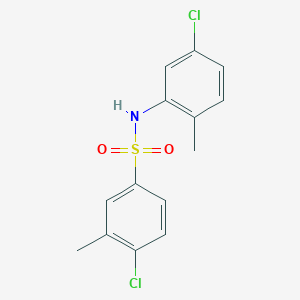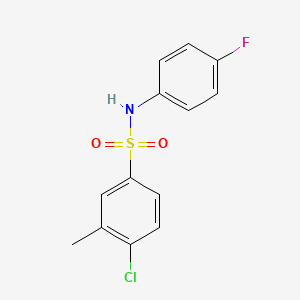![molecular formula C15H18N2O B6643215 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone, also known as GR-3027, is a synthetic compound that belongs to the family of indole-based drugs. It has been widely studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Applications De Recherche Scientifique
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has been extensively studied for its potential use in the treatment of various neurological disorders. One study found that 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has an antidepressant-like effect in animal models of depression, suggesting that it may be a promising candidate for the treatment of depression. Another study found that 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has anxiolytic properties, indicating that it may be useful in the treatment of anxiety disorders. Additionally, 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a potential treatment for this disorder.
Mécanisme D'action
The exact mechanism of action of 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone is not fully understood. However, it is believed to act as a selective serotonin 5-HT1A receptor agonist, which may explain its antidepressant and anxiolytic effects. Additionally, 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has been shown to have dopamine D2 receptor antagonist properties, which may explain its antipsychotic effects.
Biochemical and Physiological Effects
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. Additionally, 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has been shown to decrease levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied in animal models, which provides a wealth of information on its potential therapeutic uses. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, its effects may vary depending on the dose and duration of treatment, which can complicate experimental design.
Orientations Futures
There are several future directions for research on 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone. One area of interest is in the development of more selective agonists for the 5-HT1A receptor, which may provide more targeted therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone and how it interacts with other neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and efficacy of 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone involves the reaction of 1H-indole-2-carboxylic acid with 1-(piperidin-1-yl)ethanone in the presence of a coupling reagent. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. This method has been optimized to yield high purity and high-quality 1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone for use in scientific research.
Propriétés
IUPAC Name |
1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(18)17-8-4-6-13(10-17)15-9-12-5-2-3-7-14(12)16-15/h2-3,5,7,9,13,16H,4,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRQZMZVDSWPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

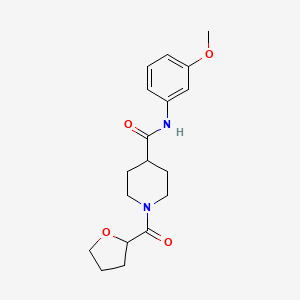
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B6643153.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)

![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)

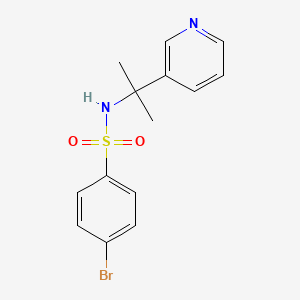
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
